Biotinyl-6-aminoquinoline

Übersicht

Beschreibung

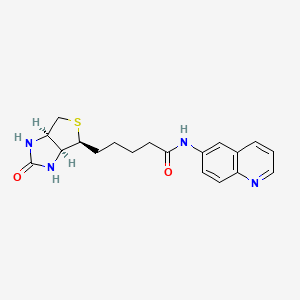

Biotinyl-6-aminoquinoline is a fluorescent biotinylated biochemical assay reagent. It is primarily used as a substrate in the assay of biotinidase activity. This compound exhibits an excitation wavelength of 350 nm and an emission wavelength of 550 nm . It is a derivative of biotin, which is a water-soluble vitamin that plays a crucial role in various metabolic processes.

Wirkmechanismus

Target of Action

Biotinyl-6-aminoquinoline is synthesized to be a substrate for the enzyme quinolinate synthase . This enzyme plays a crucial role in the synthesis of nicotinic acid .

Mode of Action

The compound interacts with its target, quinolinate synthase, and inhibits the growth of cancer cells in laboratory mice . The exact mechanism of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

This compound affects the biochemical pathways involving biotin. Biotin is a cofactor for four biotin-dependent carboxylases: propionyl CoA carboxylase (PCC), β-methylcrotonyl CoA carboxylase (MCC), pyruvate carboxylase (PC), and acetyl CoA carboxylase (ACC) . These carboxylases play important roles in intermediary metabolism. Their impairment can cause abnormalities in fatty acid synthesis, amino acid catabolism, and gluconeogenesis, resulting in the accumulation of abnormal organic acids .

Pharmacokinetics

It is known that the compound is a white to off-white powder to crystalline powder . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The primary result of this compound’s action is the inhibition of cancer cell growth in laboratory mice . It has been suggested that decreased biotinidase, which is involved in the recycling of biotin, could be a potential serological biomarker for the detection of certain cancers .

Biochemische Analyse

Biochemical Properties

Biotinyl-6-aminoquinoline plays a crucial role in biochemical reactions as a substrate for biotinidase. Biotinidase is an enzyme responsible for cleaving biotin from biocytin, thereby conserving biotin for use as a cofactor for various carboxylases . These carboxylases include propionyl CoA carboxylase, β-methylcrotonyl CoA carboxylase, pyruvate carboxylase, and acetyl CoA carboxylase . The interaction between this compound and biotinidase is essential for maintaining proper biotin levels and ensuring the functionality of biotin-dependent enzymes.

Cellular Effects

This compound influences various cellular processes by modulating biotinidase activity. This modulation affects cell signaling pathways, gene expression, and cellular metabolism. For instance, biotinidase activity is crucial for the recycling of biotin, which in turn impacts the activity of biotin-dependent carboxylases involved in fatty acid synthesis, amino acid catabolism, and gluconeogenesis . The presence of this compound can thus influence these metabolic pathways and cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to biotinidase and serving as a substrate for the enzyme. This binding interaction facilitates the cleavage of biotin from biocytin, allowing biotin to be recycled and reused by biotin-dependent carboxylases . Additionally, this compound may participate in post-translational modifications of histones, influencing gene expression and DNA damage signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that biotinidase activity can be measured using this compound as a substrate, providing insights into the enzyme’s functionality over time . Long-term effects on cellular function may also be observed, particularly in in vitro and in vivo studies where biotinidase activity is monitored over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses may lead to increased biotinidase activity, while excessive doses could potentially result in toxic or adverse effects . It is essential to determine the optimal dosage to achieve the desired biochemical effects without causing harm to the animal subjects.

Metabolic Pathways

This compound is involved in metabolic pathways related to biotin recycling and utilization. It interacts with enzymes such as biotinidase and holocarboxylase synthetase, which are crucial for the proper functioning of biotin-dependent carboxylases . These interactions influence metabolic flux and metabolite levels, impacting processes like fatty acid synthesis, amino acid catabolism, and gluconeogenesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, ensuring that it reaches the appropriate cellular compartments where biotinidase activity occurs . Proper transport and distribution are essential for the compound’s effectiveness in biochemical assays.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can interact with biotinidase and other biomolecules . The localization of this compound within cells is crucial for its role in modulating biotinidase activity and related biochemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Biotinyl-6-aminoquinoline can be synthesized through the Schotten-Baumann amide formation reaction. This involves the reaction of biotin with 6-aminoquinoline in the presence of an acid . The reaction typically requires a base such as sodium hydroxide or potassium carbonate to neutralize the acid formed during the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the Schotten-Baumann reaction. The process would include purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Biotinyl-6-aminoquinoline primarily undergoes substitution reactions due to the presence of the amino group on the quinoline ring. It can also participate in coupling reactions to form biotinylated derivatives.

Common Reagents and Conditions:

Substitution Reactions: These reactions typically involve reagents such as halogenated compounds and bases like sodium hydroxide.

Coupling Reactions: These reactions often use reagents like carbodiimides or succinimide esters to facilitate the formation of amide bonds.

Major Products: The major products formed from these reactions are biotinylated derivatives, which can be used in various biochemical assays.

Wissenschaftliche Forschungsanwendungen

Biotinyl-6-aminoquinoline has several applications in scientific research:

Chemistry: It is used as a fluorescent probe in various analytical techniques.

Medicine: The compound is used in diagnostic assays to detect biotinidase deficiency, a metabolic disorder.

Industry: It is employed in the development of biochemical assays and diagnostic kits.

Vergleich Mit ähnlichen Verbindungen

- Biotin hydrazide

- 5-(Biotinamido)pentylamine

- N-(2-Aminoethyl)biotinamide

- N-(quinolin-6-yl)acetamide

Comparison: Biotinyl-6-aminoquinoline is unique due to its fluorescent properties, which make it particularly useful in analytical and diagnostic applications. Unlike other biotinylated compounds, it provides a direct and measurable fluorescent signal upon enzymatic cleavage, enhancing its utility in biochemical assays .

Biologische Aktivität

Biotinyl-6-aminoquinoline (BAQ) is a synthetic compound with significant biological activity, particularly in cancer research and enzyme assays. This article explores its mechanisms of action, applications, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C₁₄H₁₈N₄O₂S

- Molecular Weight : 370.47 g/mol

- CAS Number : 91853-89-3

The presence of a biotinyl group enhances its solubility and biological activity, making it a valuable tool in biochemical research and diagnostics.

BAQ functions primarily as a substrate for quinolinate synthase, an enzyme involved in the synthesis of nicotinic acid. This property allows researchers to study the inhibition of quinolinate synthase, which may lead to novel therapeutic approaches for various diseases, particularly cancer .

Anti-Proliferative Effects

Research indicates that BAQ exhibits anti-proliferative effects on various cancer cell lines. In vitro studies have shown that BAQ can inhibit the growth of cancer cells, suggesting potential applications in developing new anti-cancer therapies . The exact mechanisms are still under investigation but may involve interactions with metabolic pathways crucial for cell proliferation.

Applications in Cancer Research

BAQ has been utilized in several studies related to cancer diagnostics and treatment:

- Cancer Cell Growth Inhibition : In laboratory settings, BAQ has demonstrated the ability to inhibit cancer cell growth effectively. For instance, studies involving laboratory mice have shown promising results in reducing tumor sizes when treated with BAQ .

- Bladder Cancer Biomarkers : A notable application of BAQ is its use in identifying potential biomarkers for bladder cancer. Researchers analyzed urinary samples from bladder cancer patients using BAQ to differentiate between healthy individuals and those with the disease. This approach holds promise for developing novel diagnostic tools .

Case Studies

Several case studies highlight the biological activity of BAQ:

- Study on Biotinidase Activity : A study utilized BAQ as an artificial substrate to measure biotinidase activity, which is crucial for biotin metabolism. The results indicated that BAQ could serve as an effective tool for diagnosing biotinidase deficiency, a genetic disorder affecting biotin recycling .

- Fluorescent Probe Applications : Due to its fluorescent properties, BAQ has been employed as a probe in various biochemical assays. This capability allows real-time visualization of interactions involving biotin and its derivatives, enhancing our understanding of metabolic pathways .

Comparative Analysis

The following table summarizes the unique features and comparisons between this compound and related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₄H₁₈N₄O₂S | Dual functionality; anti-cancer properties; fluorescent probe |

| Biocytin | C₁₁H₁₈N₂O₄S | Natural form of biotin linked to lysine |

| 6-Aminoquinoline | C₉H₈N₂ | Lacks the biotin moiety; used as a basic scaffold |

| Biotinyl-p-aminobenzoate | C₁₃H₁₈N₂O₃S | Another derivative used for enzyme assays |

Eigenschaften

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-quinolin-6-ylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2S/c24-17(21-13-7-8-14-12(10-13)4-3-9-20-14)6-2-1-5-16-18-15(11-26-16)22-19(25)23-18/h3-4,7-10,15-16,18H,1-2,5-6,11H2,(H,21,24)(H2,22,23,25)/t15-,16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDCDPSBDPBXMX-BQFCYCMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NC3=CC4=C(C=C3)N=CC=C4)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC3=CC4=C(C=C3)N=CC=C4)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60919487 | |

| Record name | 5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)-N-(quinolin-6-yl)pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60919487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91853-89-3 | |

| Record name | Biotinyl-6-aminoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091853893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)-N-(quinolin-6-yl)pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60919487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.